molecular formula C31H23BrN4O5 B2497594 N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide CAS No. 1796888-57-7

N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide

カタログ番号: B2497594
CAS番号: 1796888-57-7
分子量: 611.452
InChIキー: CFPIVPXNHPDGDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide is a useful research compound. Its molecular formula is C31H23BrN4O5 and its molecular weight is 611.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide is a complex organic compound with potential biological activities. Its intricate structure suggests various interactions within biological systems, making it a subject of interest in pharmacological research.

PropertyValue
CAS Number 1796888-57-7
Molecular Formula C₃₁H₂₃BrN₄O₅
Molecular Weight 577.6 g/mol
Appearance Not specified

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anticancer agent and its mechanism of action.

Antitumor Activity

  • Mechanism of Action : The compound exhibits significant activity against certain cancer cell lines, potentially through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to DNA damage and apoptosis in cancer cells.
  • Case Studies :
    • A study involving similar compounds showed promising results in inhibiting tumor growth in non-small cell lung cancer models (Harvey et al., 1991). These findings suggest that N-(2,5-diaza...) could have analogous effects.
  • Pharmacokinetics : Research indicates that compounds with similar structures often demonstrate favorable pharmacokinetic profiles, including good absorption and bioavailability when administered orally. This is crucial for therapeutic applications.

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of related compounds. For instance:

  • Structural Variants : Modifications such as the introduction of nitrophenyl and bromophenyl groups may enhance the compound's ability to interact with biological targets, thereby increasing its efficacy against cancer cells.
  • Comparative Studies : Research comparing various derivatives has shown that certain substitutions can lead to improved potency and selectivity towards specific cancer types.

Summary of Findings

The exploration of N-(2,5-diaza...) reveals a compound with significant potential in the field of oncology. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for further research and development.

Future Directions

Further studies are necessary to fully elucidate the mechanisms underlying its biological activity and to optimize its structure for enhanced efficacy and safety profiles. In vivo studies and clinical trials will be essential to determine its therapeutic potential in humans.

特性

IUPAC Name

2-(3-bromophenyl)-N-[1-[2-(2-nitrophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23BrN4O5/c32-22-12-8-9-20(17-22)18-28(38)33-30-31(39)35(19-27(37)23-13-4-7-16-26(23)36(40)41)25-15-6-5-14-24(25)29(34-30)21-10-2-1-3-11-21/h1-17,30H,18-19H2,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPIVPXNHPDGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)C4=CC=CC=C4[N+](=O)[O-])NC(=O)CC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。